![molecular formula C16H14ClN5O3 B13353365 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring.
Coupling with pyridine derivative: This involves the reaction of the chlorinated triazole with a pyridine derivative under suitable conditions, often using a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes, which can disrupt bacterial cell wall synthesis and lead to cell death . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another compound containing the 1,2,4-triazole ring, used as an antifungal agent.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Uniqueness
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H14ClN5O3 |
|---|---|
Peso molecular |
359.77 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-10-4-14(23)15(6-19-10)25-7-16(24)21-12-5-11(17)2-3-13(12)22-9-18-8-20-22/h2-6,8-9H,7H2,1H3,(H,19,23)(H,21,24) |
Clave InChI |
PHUPZWCXFNSVFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


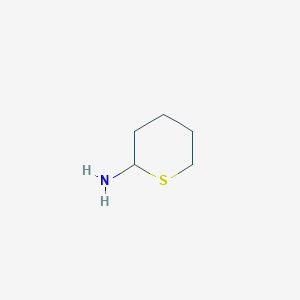

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
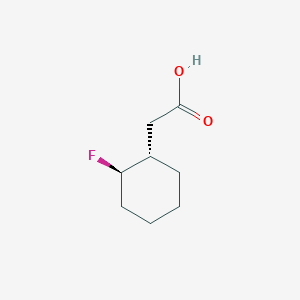
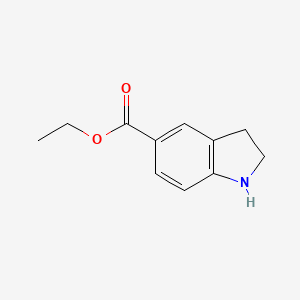
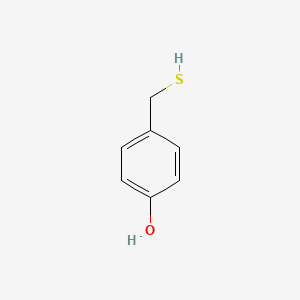
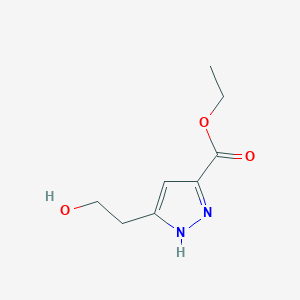

![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)



